molecular formula C18H20N2O3S B2986616 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide CAS No. 1252557-61-1

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide

Cat. No.: B2986616
CAS No.: 1252557-61-1
M. Wt: 344.43
InChI Key: SOXJJHGSORLOOX-UHFFFAOYSA-N
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Description

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent solvatochromic dyes, incorporating structural elements similar to the queried compound, have been developed for use as highly sensitive fluorescent molecular probes. These probes, featuring a "push-pull" electron transfer system, demonstrate strong solvent-dependent fluorescence correlated with solvent polarity. This characteristic makes them suitable for studying biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Photoelectric Conversion

Compounds with structures related to the queried chemical have shown significant photoelectric conversion properties when used to sensitize nanocrystalline TiO2 electrodes. The inclusion of hemicyanine dyes with D-π-A systems in these compounds enables efficient charge separation under simulated solar light, highlighting their potential in energy conversion and photovoltaic applications (Wang et al., 2000).

Protective Groups in Synthetic Chemistry

The 2-(4-methylphenylsulfonyl)ethenyl group, a related structural feature, has been utilized as a protecting group for NH groups in a variety of compounds, including imides, azinones, and nucleosides. This protective strategy facilitates controlled stereochemistry in synthetic pathways, demonstrating the compound's utility in complex organic syntheses (Petit et al., 2014).

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, indicating the role of similar structures in drug metabolism studies. This approach, using microbial-based systems, aids in the structural characterization of drug metabolites, facilitating the understanding of drug interactions and effects in preclinical species (Zmijewski et al., 2006).

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)12-13-24(22,23)20-18(2,17(19)21)16-6-4-3-5-7-16/h3-13,20H,1-2H3,(H2,19,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJJHGSORLOOX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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